molecular formula C7H12O3 B13428006 2-(2-Methoxycyclobutyl)acetic acid

2-(2-Methoxycyclobutyl)acetic acid

Cat. No.: B13428006
M. Wt: 144.17 g/mol
InChI Key: XELYUJKPBAOADN-UHFFFAOYSA-N
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Description

2-(2-Methoxycyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring a methoxy group (-OCH₃) and an acetic acid (-CH₂COOH) moiety on adjacent carbon atoms of the cyclobutane ring. Applications in medicinal chemistry or organic synthesis are plausible but require further validation.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-(2-methoxycyclobutyl)acetic acid

InChI

InChI=1S/C7H12O3/c1-10-6-3-2-5(6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

XELYUJKPBAOADN-UHFFFAOYSA-N

Canonical SMILES

COC1CCC1CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxycyclobutyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxycyclobutanone with a suitable acetic acid derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxycyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Methoxycyclobutyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Methoxycyclobutyl)acetic acid exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Key Observations :

  • Cyclobutane vs. Aromatic Rings : The cyclobutane derivatives (e.g., 2-(3-methylcyclobutyl)acetic acid) exhibit higher ring strain compared to aromatic analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid. This strain may enhance reactivity in ring-opening reactions .
  • Substituent Effects : Methoxy groups increase polarity and hydrogen-bonding capacity, as seen in 2-(3-bromo-4-methoxyphenyl)acetic acid, where the methoxy group stabilizes crystal packing via O—H⋯O interactions . In contrast, methyl groups (e.g., in 2-(3-methylcyclobutyl)acetic acid) primarily influence steric bulk .

Crystallographic Insights

  • Hydrogen-Bonding Motifs : Strong O—H⋯O hydrogen bonds form centrosymmetric dimers in 2-(3-bromo-4-methoxyphenyl)acetic acid, stabilizing its crystal lattice . Similar interactions are likely in this compound but require experimental confirmation.
  • Conformational Analysis : In 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, chair conformations of cyclohexyl groups and slip-stacking of aromatic rings influence packing , highlighting the role of substituents in solid-state behavior.

Biological Activity

2-(2-Methoxycyclobutyl)acetic acid is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its unique cyclobutyl structure, which may influence its interaction with biological systems. The methoxy group contributes to the compound's lipophilicity, potentially affecting its absorption and distribution in biological tissues.

Anti-inflammatory Effects

Compounds similar to this compound have shown significant anti-inflammatory effects. For instance, certain phenoxy acetic acid derivatives exhibited a reduction in paw thickness and inflammatory markers in animal models . The inhibition of cyclooxygenase-2 (COX-2) is a common mechanism through which these compounds exert their effects, suggesting that this compound may also possess anti-inflammatory properties.

Toxicological Profile

Understanding the safety profile of this compound is essential. Computer-aided estimations have indicated potential toxic effects for various acetic acid derivatives, including teratogenic and carcinogenic risks . However, specific data on the toxicity of this compound remains scarce.

Data Table: Biological Activity Profiles

Activity TypeObserved EffectConcentration Range
AntimicrobialInhibition of planktonic growth0.16-0.31%
Anti-inflammatoryReduction in paw thicknessIC50 values ranging from 0.06 to 0.97 µM
ToxicityPotential teratogenic/carcinogenic effectsNot yet established

Case Studies

  • Antibacterial Study : In a laboratory setting, acetic acid was tested against burn wound pathogens, showing significant antibacterial activity and biofilm disruption . This suggests that derivatives like this compound may have similar applications in wound care.
  • Inflammation Model : A study on phenoxy acetic acids demonstrated their ability to significantly lower inflammatory markers without causing gastrointestinal side effects, indicating a favorable safety profile for compounds with similar structures .

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